1-(Piperidin-2-yl)ethan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 346486. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-2-3-5-8-7/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPAVZIEDMALNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319507 | |
| Record name | 1-(piperidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54160-32-6 | |
| Record name | NSC346486 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(piperidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(piperidin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Piperidine Scaffolds in Advanced Synthetic Chemistry
The versatility of the piperidine (B6355638) structure allows for the synthesis of a wide array of derivatives, including polysubstituted piperidines, which can be generated through methods like multicomponent reactions. These reactions are efficient for creating diverse libraries of compounds for biological screening. The development of novel synthetic methods, such as iridium-catalyzed asymmetric hydrogenation and radical-mediated amine cyclization, has further expanded the ability to create complex piperidine structures with high selectivity. mdpi.com These advanced synthetic strategies enable the precise construction of molecules with desired therapeutic properties.
Positional and Stereoisomeric Diversity of 1 Piperidin 2 Yl Ethan 1 Ol
The structure of 1-(Piperidin-2-yl)ethan-1-ol, with its substituted piperidine (B6355638) ring and a chiral center at the ethanol (B145695) attachment point, gives rise to significant positional and stereoisomeric diversity. The substitution pattern on the piperidine ring is crucial, with different isomers exhibiting distinct biological activities. For instance, 2,5-disubstituted piperidines have been investigated for their ability to inhibit γ-aminobutyric acid (GABA) uptake, with the cis-isomer of one such compound showing greater activity in dopamine (B1211576) transport than its trans-isomer. whiterose.ac.uk
The specific compound, this compound, has stereoisomers due to the chiral carbon in the ethanol moiety. The (R) and (S) enantiomers can be synthesized and are noted for their utility in preparing other complex molecules. For example, (R)-(+)-2-(piperidin-2-yl)ethan-1-ol is a known chemical entity with the CAS number 68419-38-5. chemicalbook.com The synthesis of specific stereoisomers is often critical, as different enantiomers can have vastly different pharmacological effects.
Overview of Research Trajectories for Piperidine Substituted Alcohols
Stereoselective Synthesis Strategies
The creation of specific stereoisomers of this compound necessitates the use of stereoselective synthesis strategies. These methods are designed to control the three-dimensional arrangement of atoms, which is critical for the biological activity of the final compound.
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as cyclic enamides or ketones, to yield chiral piperidine derivatives. This approach often relies on transition metal catalysts complexed with chiral ligands.
The success of asymmetric hydrogenation hinges on the selection of an appropriate catalytic system. Several classes of catalysts have proven effective in the enantioselective reduction of precursors to chiral piperidines.
Rhodium(I) Complexes: Rhodium(I) complexes, particularly when paired with chiral diphosphine ligands, are widely used for the asymmetric hydrogenation of enamides. wiley-vch.de The choice of ligand is critical for achieving high enantioselectivity. For instance, Rhodium complexes with P-chiral bisphosphorus ligands have been successfully employed in the asymmetric reductive hydroformylation of α-substituted enamides to produce chiral 1,3-amino alcohols with excellent enantioselectivities. nih.gov
CBS Catalysts: The Corey-Bakshi-Shibata (CBS) catalysts are chiral oxazaborolidines that are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. sigmaaldrich.comorganic-chemistry.orgtcichemicals.com These catalysts, derived from chiral amino acids like proline, create a chiral environment that directs the approach of a reducing agent, typically borane, to one face of the ketone, resulting in high enantiomeric excess (ee). youtube.comnih.gov The predictable stereochemical outcome and high selectivity make CBS reduction a valuable tool for synthesizing chiral alcohols that can be precursors to substituted piperidines. sigmaaldrich.comyoutube.com
Chiral Ligands like BINAP: 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) is a C2-symmetric chiral diphosphine ligand renowned for its use in asymmetric catalysis. wikipedia.org Its complexes with metals like rhodium and ruthenium are highly effective for a variety of asymmetric hydrogenations. wiley-vch.dewikipedia.org For example, an iridium catalyst paired with (R)-BINAP has been used for the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, affording chiral piperidine derivatives with high diastereoselectivity and enantioselectivity (90% ee). acs.org The atropisomeric nature of BINAP, arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings, creates a well-defined chiral pocket that dictates the stereochemical outcome of the reaction. wikipedia.org Modifications to the BINAP structure, such as substitution at the 3,3'-positions, can further enhance enantioselectivity in certain hydrogenations. acs.orgacs.org
Interactive Data Table: Catalytic Systems in Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Product Type | Reported Enantioselectivity (ee) | Reference(s) |
|---|---|---|---|---|
| Ir/[Ir(cod)Cl]2 / (R)-BINAP | 2-Aryl-3-phthalimidopyridinium salt | Chiral 2-aryl-3-imidylpiperidine | 90% | acs.org |
| Rh-PennPhos | Cyclic Enamides | Chiral amides | High | acs.org |
| CBS Catalyst/Borane | Prochiral Ketones | Chiral Secondary Alcohols | Excellent | sigmaaldrich.comorganic-chemistry.org |
| Rh/P-chiral bisphosphorus ligand | α-Substituted Enamides | Chiral 1,3-Amino Alcohols | Excellent | nih.gov |
| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | Chiral piperidine derivatives | High | acs.org |
Diastereoselective Control in the Reduction of Piperidinones and Enamides
Achieving diastereoselective control is crucial when a molecule already contains one or more stereocenters and a new one is being created. In the context of piperidine synthesis, the reduction of substituted piperidinones and enamides often requires careful selection of reagents and conditions to favor the formation of one diastereomer over others.
For instance, the reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones using L-Selectride has been shown to produce protected (4S,5S)-dihydroxy amides with moderate to high syn-diastereoselectivity. mdpi.comresearchgate.net The bulky nature of the L-Selectride reagent often dictates the direction of hydride attack, leading to the observed stereochemical preference. Similarly, the diastereoselective reduction of chiral sulfinyl ketimines can be achieved with high selectivity using poorly coordinating hydride reductants, where the stereochemical outcome is controlled by the chiral auxiliary. researchgate.net
The hydrogenation of cyclic enamides using rhodium catalysts with specific chiral ligands like o-phenyl-MeO-BIPHEP has also demonstrated high diastereoselectivity. wiley-vch.de Furthermore, iridium-catalyzed asymmetric hydrogenation of cyclic enamides has yielded products with high levels of both enantioselectivity and diastereoselectivity. nih.gov
Chiral Auxiliary and Ligand-Mediated Approaches to Induce Stereochemistry in Piperidine Ring Formation
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. thieme-connect.com After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral piperidines.
One approach involves the use of chiral enamides in α-amidoalkylation reactions. uni-muenchen.de By coupling a chiral enamide with a nucleophile like a silyl (B83357) enol ether, a diastereomeric mixture of α-substituted amides can be formed. Subsequent transformations can then lead to the synthesis of α-substituted piperidines with high enantiomeric purity after removal of the chiral auxiliary. uni-muenchen.de Another strategy employs sulfinimines as chiral auxiliaries. The addition of nucleophiles to chiral N-tert-butanesulfinylimines, followed by cyclization and removal of the sulfinyl group, provides a pathway to enantiomerically enriched 2,4,6-trialkyl-substituted piperidines. thieme-connect.com
The use of chiral ligands in metal-catalyzed reactions that form the piperidine ring is another powerful method. For example, a Diels-Alder approach using a chiral auxiliary has been demonstrated for the stereoselective synthesis of pentasubstituted piperidines. nih.gov
Biocatalytic and Enzymatic Resolution Methods for Racemic Mixtures
Biocatalysis offers an environmentally friendly and highly selective alternative for obtaining enantiopure compounds. rsc.org Enzymatic kinetic resolution is a common biocatalytic method used to separate a racemic mixture into its constituent enantiomers. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. nih.govnih.gov
For piperidine derivatives like 2-piperidineethanol, which is structurally related to this compound, enzymatic kinetic resolution has been extensively studied. nih.govnih.govmdpi.com Lipases are frequently used for this purpose. For example, the kinetic resolution of N-Boc-piperidine-2-ethanol has been achieved through sequential transesterification using two different lipases, Lipase PS and porcine pancreatic lipase, which exhibit opposite enantioselectivities. researchgate.netnih.gov This allows for the preparation of both the (R) and (S) enantiomers on a gram scale. researchgate.netnih.gov
Hydrolases have also been employed in the kinetic resolution of racemic N-acyl piperidines. researchgate.netmdpi.com For instance, a hydrolase from Arthrobacter sp. has shown (S)-selectivity in the hydrolysis of N-pivaloyl-2-methylpiperidine, yielding (S)-2-methylpiperidine with high enantiomeric excess. mdpi.com Transaminases have also been utilized in the stereoselective synthesis of 2-substituted chiral piperidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org
Interactive Data Table: Enzymatic Resolution of Piperidine Derivatives
| Enzyme | Substrate | Reaction Type | Product(s) | Reported Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|---|
| Lipase PS & Porcine Pancreatic Lipase | N-Boc-piperidine-2-ethanol | Sequential Transesterification | (R)- and (S)-N-Boc alcohols | 90% (R), 95% (S) | researchgate.netnih.gov |
| Pig Liver Esterase | 2-piperidineethanol esters | Hydrolysis | Chiral acid and alcohol | Low (up to 24%) | nih.govmdpi.com |
| Hydrolase from Arthrobacter sp. | rac-N-pivaloyl-2-methylpiperidine | Hydrolysis | (S)-2-methylpiperidine | 83.5% | mdpi.com |
| Transaminase | ω-chloroketones | Amination/Cyclization | (R)- and (S)-2-substituted piperidines | >95% | acs.org |
Intramolecular Cyclization Protocols
Intramolecular cyclization is a fundamental strategy for the construction of the piperidine ring. mdpi.com These protocols involve a substrate containing both a nitrogen atom and a reactive functional group that can participate in a ring-closing reaction.
Various methods exist for intramolecular cyclization to form piperidines, including:
Reductive Cyclization: An intramolecular reductive cyclization of a conjugated keto-azide intermediate has been used to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov
Metal-Catalyzed Cyclization: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com Similarly, a gold-catalyzed tandem protocol involving enynyl ester isomerization and subsequent intramolecular [3+2] cycloaddition provides an efficient route to polyfunctional piperidines. nih.gov Palladium catalysts with novel ligands have also been developed for enantioselective intramolecular amination of alkenes. mdpi.com
Radical Cyclization: A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of various piperidines. mdpi.com
Mannich Reaction: A three-component Mannich reaction can be employed, where a subsequent intramolecular SN2 cyclization of the initial adduct leads to the formation of a second piperidine ring, yielding a quinolizidine (B1214090) structure. rsc.org
Azide (B81097) Cyclization: An efficient one-pot synthesis of 3-azidopiperidines has been achieved through an intramolecular cyclization of unsaturated amines, allowing for the nucleophilic installation of an azide moiety. acs.org
These strategies offer diverse pathways to the piperidine core, with the choice of method depending on the desired substitution pattern and stereochemistry.
Metal-Catalyzed Cyclization Reactions for Piperidine Ring Construction
Transition metal catalysis offers powerful and efficient routes for constructing the piperidine ring. tandfonline.comnih.gov These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various cyclization strategies. researchgate.net
Recent advancements have highlighted the use of several metals in piperidine synthesis:
Palladium: Palladium catalysts are widely used for the N-arylation of piperidines and in Wacker-type aerobic oxidative cyclizations of alkenes to form piperidines and other nitrogen heterocycles. tandfonline.comorganic-chemistry.org Palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization provides access to 3-chloropiperidines. organic-chemistry.org
Nickel: Nickel-catalyzed cyclization of 1,7-dienes has been shown to produce piperidines with high diastereo- and enantioselectivities. mdpi.com
Gold: Gold(I) complexes catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com
Rhodium: Rhodium(I) is effective in catalyzing the cycloisomerization of 1,7-ene-dienes to yield trans-divinylpiperidines. mdpi.com
Iridium: Iridium(III) catalysts are used in hydrogen borrowing [5+1] annulation methods, involving sequential cascades of oxidation, amination, and imine reduction to produce substituted piperidines stereoselectively. nih.gov
Iron: Iron complexes can catalyze the reductive amination of ϖ-amino fatty acids to produce piperidines. nih.gov
Cobalt: A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes is effective for producing various piperidines. mdpi.com
Electrophilic Cyclization and Aza-Michael Additions in Piperidine Synthesis
Electrophilic cyclization and aza-Michael additions represent important strategies for piperidine ring formation, often proceeding under mild conditions. nih.gov
Electrophilic Cyclization: This method involves the activation of an unsaturated system by an electrophile, followed by intramolecular attack of a nitrogen nucleophile. Halogen-induced cyclizations, for instance, use reagents like molecular iodine to initiate the reaction. mdpi.comacs.org The choice of reagent can control the regioselectivity, leading to either endo or exo cyclization products. mdpi.com For example, N-sulfonyliminium ions, generated from the condensation of aldehydes and sulfonamides in the presence of an acid catalyst, can undergo intramolecular cyclization to form piperidine rings. usm.edu
Aza-Michael Addition: The intramolecular aza-Michael addition is a powerful tool for constructing piperidine rings, involving the addition of an amine nucleophile to an electron-deficient alkene or alkyne. ntu.edu.sgrsc.org This reaction can be catalyzed by organocatalysts, such as quinine-derived primary/tertiary diamines, to achieve high enantioselectivity. thieme-connect.com The stereochemical outcome can often be controlled by the reaction conditions, allowing for the synthesis of specific diastereomers. ntu.edu.sg A notable variation is the transaminase-triggered aza-Michael approach, which uses a biocatalyst to achieve the enantioselective synthesis of piperidine scaffolds from prochiral ketoenones. acs.org
Radical Cyclization Pathways for Piperidine Scaffold Formation
Radical cyclizations provide a complementary approach to ionic methods for the synthesis of piperidines. These reactions involve the generation of a radical species that undergoes intramolecular cyclization onto a double or triple bond. rsc.org
Key aspects of radical cyclization in piperidine synthesis include:
Initiation: Radicals can be generated through various methods, including the use of radical initiators like triethylborane (B153662) or through photoredox catalysis. nih.govnih.gov
Regioselectivity: Cyclization typically proceeds in an exo or endo fashion, with the regioselectivity influenced by the substitution pattern of the precursor. For instance, intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes has been used for piperidine synthesis. nih.gov
Stereoselectivity: The stereochemical outcome of radical cyclizations can be influenced by the choice of reagents. For example, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride in the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to significantly enhance the diastereoselectivity in favor of the trans piperidine product. nih.govorganic-chemistry.org
Applications: Radical cyclizations have been successfully applied to the synthesis of complex structures, including spirocyclic piperidines, through the intramolecular cyclization of aryl radicals. nih.gov
Diversification Strategies from this compound
Once the this compound core is synthesized, it serves as a versatile starting material for creating a diverse range of derivatives. researchgate.net
Exploitation in Diversity-Oriented Synthesis (DOS) for Scaffold Generation
Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material. nih.govnih.govacs.org The 2-piperidine ethanol (B145695) scaffold is a valuable precursor in DOS due to its inherent stereocenter and functional groups that allow for various chemical transformations. researchgate.net
A modular approach, such as Type II Anion Relay Chemistry (ARC), can be employed to access all possible stereoisomers of a selected piperidine scaffold. nih.govnih.govacs.org This strategy allows for chemical and stereochemical diversification at different positions of the piperidine ring. nih.gov By applying different reaction pathways, such as ring-closing metathesis or intramolecular cycloadditions, a single precursor can be converted into a variety of different heterocyclic scaffolds. mdpi.com
Sequential Reaction Cascades
Sequential reaction cascades enable the efficient construction of complex molecular architectures from this compound in a few steps. A notable example involves a sequence of stereocontrolled allylation, Mitsunobu reaction, and ring-closing metathesis to convert 2-piperidine ethanol into enantiomerically pure nitrogen-containing compounds with new scaffolds. researchgate.net
Another powerful strategy is the one-pot sequential lactam reduction/Joullié–Ugi reaction. acs.org This method allows for the direct synthesis of polyhydroxylated piperidine peptidomimetics from sugar-derived lactams, which can be seen as precursors to functionalized piperidine ethanols. acs.org Palladium-catalyzed allylic alkylation reactions have also been strategically employed in cascades for the synthesis of complex alkaloids containing the piperidine motif. nih.gov
Selective Derivatization of Hydroxyl and Amine Functional Groups
The hydroxyl and amine groups of this compound offer opportunities for selective functionalization to generate a wide array of derivatives.
Hydroxyl Group Derivatization:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.
Etherification: Formation of ethers can be achieved by reacting the alcohol with alkyl halides or other electrophiles under basic conditions.
Esterification: Esters can be formed by reaction with carboxylic acids, acid chlorides, or anhydrides.
Amine Group Derivatization:
Acetylation/Amidation: The secondary amine can be acylated with acetyl chloride or other acylating agents to form amides.
Alkylation: The amine can be alkylated to introduce various substituents on the nitrogen atom.
N-Arylation: Transition metal-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, are commonly used to form N-aryl piperidines. tandfonline.com
The selective derivatization of these functional groups allows for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the connectivity and spatial arrangement of atoms.
High-Resolution ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. Analysis of the chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton and carbon atom within the molecule.
In a study utilizing deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum showed distinct signals for the protons on the piperidine ring and the hydroxyethyl (B10761427) substituent. rsc.org The ¹³C NMR spectrum correspondingly displayed seven unique carbon signals, consistent with the compound's structure. rsc.org The chemical shifts confirm the presence of a secondary alcohol and a piperidine ring. rsc.org
¹H NMR Spectral Data of this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|
| H (on CH-OH) | 3.75 – 3.66 | m |
| H (on N-CH-C) | 3.09 – 3.00 | broad m |
| H (on N-CH₂) | 2.63 – 2.53 | m |
| H (on N-CH₂) | 2.44 | broad d, J = 11.2 |
| Ring CH₂ | 1.88 – 1.74 | broad m |
| Ring CH₂ | 1.68 – 1.54 | broad m |
| Ring CH₂ | 1.42 – 1.27 | m |
| Ring CH₂ | 1.27 – 1.15 | m |
| CH₃ | 1.15 – 1.00 | m |
Data sourced from reference rsc.org
¹³C NMR Spectral Data of this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| CH-OH | 77.27 |
| CH-OH | 61.42 |
| N-CH-C | 46.53 |
| N-CH₂ | 26.17 |
| Ring CH₂ | 25.41 |
| Ring CH₂ | 24.16 |
| CH₃ | 18.52 |
Data sourced from reference rsc.org
Advanced NMR Techniques for Conformational Analysis and Rotameric Behavior
The conformational flexibility of the piperidine ring is a key feature of its chemistry. Advanced NMR techniques, such as two-dimensional (2D) NMR experiments and variable-temperature (VT) NMR studies, are essential for understanding the conformational equilibrium and rotameric behavior of 2-substituted piperidines. researchgate.netusm.edu
The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.netresearchgate.net For 2-substituted piperidines, this leads to an equilibrium between two chair conformers, with the substituent in either an axial or equatorial position. The preferred conformation is determined by a combination of steric and electronic factors. researchgate.netd-nb.info
2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish the connectivity and through-space proximity of nuclei. usm.edu NOESY, in particular, is crucial for determining the relative stereochemistry by identifying protons that are close to each other in space, which helps to distinguish between axial and equatorial orientations. usm.eduipb.pt VT-NMR experiments can be used to study the dynamics of ring inversion. By lowering the temperature, the interconversion between chair conformers can be slowed on the NMR timescale, allowing for the observation and quantification of individual conformers and the determination of the energetic barriers to interconversion. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. mdpi.com For this compound, the molecular formula is C₇H₁₅NO. uni.lu HRMS can distinguish this formula from other combinations of atoms that have the same nominal mass. The instrument measures the m/z value to several decimal places, and this experimental value is compared to the calculated exact mass for a proposed formula. A close match (typically within 5 ppm) confirms the elemental composition. europa.eu
Predicted HRMS Adducts for C₇H₁₅NO
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 130.12265 |
| [M+Na]⁺ | 152.10459 |
| [M-H]⁻ | 128.10809 |
| [M+K]⁺ | 168.07853 |
Data sourced from reference uni.lu
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a characteristic signature that can be used for structural identification. libretexts.org
The mass spectrum of this compound shows a molecular ion (M⁺) peak at m/z 129. chemicalbook.com The most prominent fragmentation pathway for cyclic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this compound, the cleavage of the C2-substituent (the hydroxyethyl group) results in the formation of a stable, even-electron cation. The loss of the C₂H₄OH radical (mass 45) from the molecular ion leads to the base peak at m/z 84. chemicalbook.com This fragment corresponds to the protonated piperidine ring after the loss of its substituent.
Major Fragments in the EI-MS of this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 84 | [C₅H₁₀N]⁺ | Base Peak, from α-cleavage (loss of •CH(OH)CH₃) |
Data sourced from reference chemicalbook.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The presence of hydroxyl (-OH), secondary amine (N-H), and aliphatic C-H bonds gives rise to characteristic absorption bands in the infrared spectrum. The O-H stretching vibration typically appears as a broad band in the region of 3300-3400 cm⁻¹, with its broadness indicating hydrogen bonding. The N-H stretching vibration of the piperidine ring is expected in a similar region, generally around 3390 ± 60 cm⁻¹. derpharmachemica.com
The aliphatic C-H stretching vibrations from both the piperidine ring and the ethyl group are anticipated in the 2800-3000 cm⁻¹ range. derpharmachemica.com Specifically, C-H stretching for the piperidine ring is often observed between 2728 and 2860 cm⁻¹. derpharmachemica.com Furthermore, the C-O stretching vibration of the alcohol group provides a signature peak, typically found around 1100 cm⁻¹. These distinct peaks not only confirm the molecular structure but can also be used to monitor reactions, such as the formation of the compound or its subsequent derivatization, by observing the appearance or disappearance of these key functional group bands.
Table 1: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | Stretching | 3300 - 3400 (broad) | |
| Amine (N-H) | Stretching | 3330 - 3450 | derpharmachemica.com |
| Aliphatic (C-H) | Stretching | 2800 - 3000 | derpharmachemica.com |
| Carbon-Oxygen (C-O) | Stretching | ~1100 | |
| C-H Bending | Bending (In-plane) | 1300 - 1000 | derpharmachemica.com |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, offering a detailed fingerprint of the molecule's vibrational modes. In the analysis of piperidine and its derivatives, Raman spectra show characteristic bands corresponding to the vibrations of the heterocyclic ring. researchgate.netresearchgate.net For this compound, distinct Raman shifts would correspond to the piperidine ring's breathing modes, C-C stretching, and various C-H and N-H bending vibrations. derpharmachemica.com
Studies on piperidine have utilized Raman spectroscopy to investigate its adsorption on surfaces and the influence of environmental factors on its vibrational behavior. researchgate.netaip.orgaip.org The analysis of polarizability derivatives from Raman intensities can reveal information about molecular structure and orientation. aip.orgaip.org For this compound, Raman analysis would be crucial for a complete vibrational assignment when used in conjunction with theoretical DFT calculations, which can predict the frequencies and intensities of Raman-active modes. researchgate.netresearchgate.net
X-ray Crystallography and Solid-State Analysis
Single-crystal X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
For piperidine-containing molecules, a central aspect of their structural chemistry is the conformation of the six-membered ring. X-ray diffraction studies on a vast number of piperidine derivatives consistently show that the ring adopts a stable chair conformation. researchgate.netnih.govresearchgate.netnih.gov This conformation minimizes both angular strain and torsional strain, representing the lowest energy state. In this compound, the piperidine ring is expected to exhibit this favored chair geometry. The substituents on the ring, in this case, the hydrogen on the nitrogen and the 1-hydroxyethyl group at the C2 position, will occupy either axial or equatorial positions. Typically, bulky substituents prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. researchgate.net Therefore, the 1-hydroxyethyl group is predicted to be in an equatorial orientation.
Table 2: Expected Crystallographic Parameters for the Piperidine Ring in a Chair Conformation
| Parameter | Description | Typical Value | Reference |
| Conformation | Ring Puckering | Chair | researchgate.netnih.govresearchgate.netnih.gov |
| C-N Bond Length | Piperidine Ring | ~1.47 Å | |
| C-C Bond Length | Piperidine Ring | ~1.52 Å | nih.gov |
| Puckering Amplitude (Q) | Total Puckering | ~0.55 Å | nih.gov |
| Substituent Orientation | 2-position group | Equatorial | researchgate.net |
The solid-state architecture of this compound is significantly influenced by intermolecular forces, particularly hydrogen bonding. The molecule contains both a hydrogen bond donor and acceptor in the hydroxyl group (-OH) and a donor in the secondary amine (-NH) of the piperidine ring. This functionality allows for the formation of robust hydrogen bonding networks. solubilityofthings.comacademicjournals.org In the crystalline lattice, it is anticipated that strong N-H···O or O-H···N hydrogen bonds would be a primary motif, linking molecules into chains or dimers. researchgate.netresearchgate.net C-H···O interactions are also commonly observed in the crystal packing of similar piperidine derivatives, further stabilizing the three-dimensional supramolecular structure. nih.govresearchgate.net The analysis of these networks is crucial for understanding the physical properties of the crystalline material.
Circular Dichroism (CD) Spectroscopy for Chiral Ligand Characterization
This compound possesses two chiral centers (at C2 of the piperidine ring and C1 of the ethanol substituent), making it a chiral molecule that can exist as different stereoisomers. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a key technique for characterizing such chiral molecules in solution. nih.gov
The CD spectrum provides a unique fingerprint for a specific enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with theoretical calculations. Furthermore, CD spectroscopy is highly sensitive to the conformational state of chiral molecules. For chiral piperidine-containing ligands, CD has been effectively used to study chiroptical switching and conformational changes, especially upon coordination to metal ions. nih.govmdpi.comacs.org The formation of a metal complex with this compound could induce significant changes in the CD spectrum, providing insights into the stereochemistry and geometry of the resulting complex. mdpi.comacs.org
UV-Visible Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure and the presence of chromophores. For saturated heterocyclic compounds such as this compound, which lack extensive conjugation, the electronic transitions are typically of high energy.
Theoretical studies on related parent piperidine structures offer some insight. For instance, time-dependent density functional theory (TD-DFT) calculations on a simple piperidine derivative have shown a calculated maximum absorption (λmax) at 194 nm when analyzed in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org This absorption is attributed to the electronic excitations originating from the nitrogen atom's lone pair and the C-N and C-C sigma bonds. It is important to note that this is a computed value for a related, but not identical, molecule and serves only as a general reference for the type of electronic transitions expected.
Without direct experimental data for this compound, a definitive data table of its electronic transition properties cannot be constructed. Further experimental investigation using vacuum UV spectroscopy would be necessary to precisely characterize the λmax and molar absorptivity (ε) for the electronic transitions inherent to this molecule.
Computational Chemistry and Theoretical Investigations of 1 Piperidin 2 Yl Ethan 1 Ol
Quantum Chemical Methods
Quantum chemical methods are fundamental in exploring the electronic structure and energetic properties of molecules. For piperidine (B6355638) derivatives, these methods offer a detailed understanding of their intrinsic properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization of piperidine derivatives to determine their most stable three-dimensional conformations. nih.govresearchgate.net The B3LYP functional combined with basis sets like 6-311G(d,p) is a common level of theory that provides a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net
DFT calculations provide critical insights into the electronic properties through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For instance, in a study on a related compound, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the HOMO was localized on the C=O group, one aromatic ring, and the piperidine ring, while the LUMO was distributed over most of the molecule. nih.gov A small frontier orbital gap suggests high chemical reactivity and polarizability. nih.gov
The molecular electrostatic potential (MEP) map is another valuable output of DFT studies, which helps in identifying the electrophilic and nucleophilic sites on a molecule. uomphysics.net
Table 1: Representative FMO Properties of a Piperidine Derivative Calculated by DFT (Data based on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one as a proxy) nih.gov
| Parameter | Value (eV) |
|---|---|
| EHOMO | -4.804 |
| ELUMO | -1.694 |
| HOMO-LUMO Energy Gap (ΔE) | 3.110 |
Hartree-Fock (HF) Methods for Molecular Calculations
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that serves as a starting point for more advanced computational techniques. arxiv.org While often less accurate than DFT for certain properties due to its lack of electron correlation, it is crucial for methods that build upon it. For example, Time-Dependent Hartree-Fock (TDHF) is a fundamental post-HF method used to describe excited states. arxiv.org
Furthermore, HF can be combined with corrections for London dispersion forces, as seen in the HFLD method, to accurately quantify noncovalent interactions in large molecular systems. nih.gov The HF-3c method, which includes corrections for basis set superposition error and dispersion, represents an efficient approach for calculations on larger molecules. nih.gov Although direct HF studies on 1-(Piperidin-2-yl)ethan-1-ol are not detailed in the available literature, its principles are integral to the broader computational analysis of related organic molecules.
Natural Bond Orbital (NBO) Analysis for Stabilization Energy and Molecular Bonding Interactions
Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge delocalization, hyperconjugative interactions, and the stabilization energy within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and their interactions. In the study of piperidine derivatives, NBO analysis can reveal the stability conferred by intramolecular charge transfer events. For example, in a study of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, NBO analysis was used to understand the molecule's stability and charge delocalization. nih.gov This type of analysis is instrumental in understanding the electronic factors that govern the conformation and reactivity of the piperidine ring and its substituents.
Molecular Dynamics and Conformational Sampling Studies
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For piperidine derivatives, MD simulations are invaluable for understanding their conformational behavior and interactions within a biological environment, such as in the presence of water molecules or a target protein. researchgate.net
These simulations, often run for nanosecond timescales (e.g., 100-120 ns), can confirm the stability of ligand-protein complexes predicted by docking studies. nih.govresearchgate.net Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the formation and breaking of hydrogen bonds, and the solvent-accessible surface area. researchgate.net This information provides a dynamic view of how a molecule like this compound might behave and adapt its conformation in a realistic physiological setting.
In Silico Modeling and Docking Simulations
In silico modeling encompasses a range of computational techniques used to simulate and predict the properties and interactions of molecules. These methods are particularly prevalent in drug discovery and materials science. researchgate.net
Homology Modeling in Ligand-Enzyme Interaction Studies
Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov However, a prerequisite for docking is the availability of a three-dimensional structure of the target protein, which is often determined by experimental methods like X-ray crystallography. When an experimental structure is not available, homology modeling can be employed. nih.gov
Homology modeling, also known as comparative modeling, constructs an atomic-resolution model of a target protein using a related homologous protein (the "template") as a structural guide. nih.gov This approach is critical for studying ligand-enzyme interactions where the target enzyme's structure is unknown. An advanced strategy involves superimposing the new ligand over the template's original ligand before the homology modeling process. This allows the protein model to be built with the new ligand already in consideration, facilitating necessary conformational changes in the binding site's backbone structure. nih.gov For a compound like this compound, if its interaction with an uncharacterized enzyme were to be studied, homology modeling would be the essential first step to generate a reliable protein model for subsequent docking and molecular dynamics simulations. nih.govnih.gov
Prediction of Binding Affinities and Elucidation of Interaction Patterns within Active Sites
Computational methods are instrumental in predicting how this compound might bind to a biological target, such as a receptor or enzyme, and in estimating the strength of this binding. Techniques like molecular docking and molecular dynamics (MD) simulations are at the forefront of these investigations.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to fit the molecule into the binding site of a protein. For instance, in studies of piperidine-based compounds targeting the sigma-1 receptor (S1R), docking simulations have been used to analyze the binding modes of ligands. These studies often reveal key interactions, such as the formation of a bidentate salt bridge between the protonated piperidine nitrogen atom and acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) within the active site. nih.gov Furthermore, cation-π interactions between the charged nitrogen and aromatic residues like phenylalanine (Phe) can also contribute to the stabilization of the ligand-receptor complex. nih.gov
Following docking, molecular dynamics simulations can provide a more dynamic and detailed picture of the interactions. MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. These simulations can help identify crucial amino acid residues that form stable interactions with the ligand. nih.gov For piperidine-containing ligands, MD simulations have highlighted the importance of ionic interactions and hydrogen bonds with specific residues in maintaining a stable bound conformation. nih.gov
The predicted binding affinity, often expressed as a binding free energy or an inhibition constant (Ki), can be estimated using scoring functions within docking programs or more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) coupled with MD simulations.
Table 1: Key Interaction Types Predicted by Computational Studies for Piperidine-based Ligands in Protein Active Sites
| Interaction Type | Interacting Groups on Ligand | Interacting Residues in Protein (Examples) |
| Salt Bridge | Protonated Piperidine Nitrogen | Glutamate (Glu), Aspartate (Asp) |
| Cation-π | Protonated Piperidine Nitrogen | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Hydrogen Bond | Hydroxyl Group, Piperidine NH | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |
| Hydrophobic Interactions | Piperidine Ring, Ethyl Group | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) |
Solvent Effects on Electronic and Spectroscopic Properties
The surrounding solvent can significantly influence the electronic structure and, consequently, the spectroscopic properties of a molecule like this compound. Computational methods can effectively model these solvent effects, providing insights that complement experimental data.
Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). iastate.eduunimore.it To account for the solvent, implicit or explicit solvent models can be used. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvent models involve including a number of individual solvent molecules around the solute. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. rsc.org For this compound, the hydroxyl group and the piperidine nitrogen can form hydrogen bonds with protic solvents like water or ethanol (B145695). These specific interactions can lead to shifts in the absorption maxima (solvatochromism), which can be predicted computationally. ajgreenchem.com
For example, a blue shift (hypsochromic shift) in the n → π* transition is often observed for molecules with carbonyl or nitro groups when the solvent polarity increases. Conversely, a red shift (bathochromic shift) in the π → π* transition is common. researchgate.net For this compound, computational studies could predict how the energies of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are altered by different solvents, thus explaining any observed solvatochromic shifts.
Table 2: Computational Methods for Studying Solvent Effects
| Computational Method | Description | Application to this compound |
| TD-DFT | Predicts electronic excitation energies and UV-Vis spectra. | Calculation of absorption spectra in various solvents. |
| Implicit Solvent Models (e.g., PCM) | Models the solvent as a continuous dielectric medium. | Efficiently calculates bulk solvent effects on spectroscopic properties. |
| Explicit Solvent Models | Includes individual solvent molecules in the calculation. | Investigates specific hydrogen bonding interactions with the hydroxyl and amine groups. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the solute with quantum mechanics and the solvent with molecular mechanics. | Provides a balance between accuracy and computational cost for large systems. |
Stereochemical Insights from Computational Studies
This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. Computational chemistry is an invaluable tool for understanding the stereochemical aspects of this molecule.
Computational methods can be used to model the reaction pathways of stereoselective syntheses of this compound. By calculating the energies of reactants, transition states, and products, the energy barriers for different reaction pathways can be determined. This allows for the prediction of the most likely stereochemical outcome of a reaction.
For instance, in the synthesis of substituted piperidines, computational studies can help to understand the facial selectivity of a nucleophilic attack on an imine or the diastereoselectivity of a cyclization reaction. mdpi.com Density Functional Theory (DFT) is a widely used method for these types of calculations. By modeling the transition state structures leading to different stereoisomers, the one with the lower activation energy can be identified, which corresponds to the major product. This approach can rationalize the stereoselectivity observed in synthetic procedures and guide the design of new, more selective reactions.
Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral molecule, is fundamental to many biological processes and to chiral separation techniques. Computational modeling can elucidate the mechanisms of chiral recognition involving this compound.
Molecular docking and MD simulations can be used to model the interaction of the different enantiomers of this compound with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. By analyzing the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and hydrophobic interactions) between the enantiomers and the chiral selector, the basis for the differential binding affinities can be understood. The enantiomer that forms a more stable complex with the selector will be the one that is more strongly retained in a chiral separation, or the one that elicits a stronger biological response.
For example, computational studies can reveal that one enantiomer forms an additional hydrogen bond or has a better steric fit within the binding site of a chiral receptor compared to the other enantiomer, thus explaining the observed enantioselectivity.
Applications in Advanced Organic Synthesis and Ligand Design
Chiral Building Blocks and Synthetic Intermediates
The utility of 2-piperidine ethanol (B145695) as a chiral precursor is well-documented, providing access to a wide range of enantiomerically pure compounds. researchgate.net Its bifunctional nature, containing both a nucleophilic nitrogen and a hydroxyl group, allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular frameworks. unimi.it
Enantiopure forms of 2-piperidine ethanol and its N-protected derivatives are crucial starting materials for the total synthesis of several piperidine (B6355638) alkaloids. researchgate.net The stereocenter at the C-2 position of the piperidine ring serves as a foundational chiral element upon which the rest of the natural product's stereochemistry can be built.
The synthesis of the piperidine alkaloid Dumetorine , originally isolated from the tubers of Dioscorea dumetorum, has been successfully achieved using enantiopure (S)-2-(piperidin-2-yl)ethanol. researchgate.net A key step in this synthesis involves an asymmetric allylboration reaction to establish a second stereocenter. researchgate.net Similarly, the synthesis of Epidihydropinidine (B1243738) , another piperidine alkaloid, utilizes the same chiral precursor. researchgate.netuef.fi The synthesis strategy for epidihydropinidine involves elongating the side chain at the C-2 position through a Wittig reaction, followed by hydrogenation and the introduction of a methyl group at the C-6 position using Beak's α-lithiation/alkylation methodology. researchgate.net
| Natural Product | Chiral Precursor | Key Synthetic Steps |
| Dumetorine | (S)-2-(piperidin-2-yl)ethanol | Asymmetric allylboration |
| Epidihydropinidine | (S)-2-(piperidin-2-yl)ethanol | Wittig reaction, Beak's α-lithiation/alkylation |
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. unimi.itnih.gov 2-Piperidine ethanol has proven to be an excellent scaffold for DOS due to its low cost and the presence of two distinct functional groups (the piperidine nitrogen and the hydroxyl group) that can be independently modified to create a wide array of derivatives. unimi.itnih.gov
Research groups have developed DOS strategies starting from 2-piperidine ethanol to generate collections of piperidine-based compounds, including natural products like aloperine (B1664794) and coniine, as well as novel synthetic derivatives with diverse polycyclic scaffolds. researchgate.netunimi.it A typical sequence involves stereocontrolled reactions such as allylation, followed by transformations like the Mitsunobu reaction and ring-closing metathesis, and culminating in intramolecular additions to rapidly build molecular complexity and explore new areas of chemical space. researchgate.netunimi.it This approach has led to the stereoselective total synthesis of the bis-piperidine alkaloid (–)-anaferine, further demonstrating the power of using 2-piperidine ethanol as a versatile starting point in a DOS framework. nih.govsemanticscholar.org
Chiral Ligands and Catalysts in Asymmetric Transformations
The chiral piperidine framework is a common feature in ligands designed for asymmetric catalysis. The rigid, cyclic structure can effectively transfer stereochemical information during a catalytic cycle, influencing the enantioselectivity of the reaction.
Piperidine moieties have been incorporated into various catalyst structures to modulate their activity and selectivity. One area of focus has been the development of piperidine-appended imidazolium (B1220033) ionic liquids (ILs). unf.educonicet.gov.ar These "task-specific" ILs have been studied for their potential to act as dual solvent/base systems in organic transformations. unf.educonicet.gov.ar Computational and multinuclear NMR studies have been conducted on imidazolium salts appended with a piperidine unit via methylene (B1212753) spacers of varying lengths. unf.educonicet.gov.ar These investigations indicate that while direct internal proton transfer to form an N-heterocyclic carbene (NHC) is unlikely without an external base, these piperidine-appended ILs are well-suited for reactions requiring a mild base. unf.educonicet.gov.ar
Phenanthroline derivatives are another important class of ligands in catalysis, known for their rigid geometry and strong ability to chelate metal ions. nbinno.com The incorporation of chiral substituents, such as those derived from 1-(piperidin-2-yl)ethan-1-ol, onto the phenanthroline scaffold can create chiral environments around a metal center, making them valuable for asymmetric catalysis. nbinno.com The tailored electronic and steric properties of these substituted phenanthrolines influence reaction rates and selectivity in a variety of organic transformations. nbinno.com
Chiral ligands derived from or containing the piperidine scaffold are employed in a range of metal-catalyzed asymmetric reactions. The goal is to create a chiral catalyst complex that can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
Transition-metal catalysts, particularly those based on iridium, are effective for the asymmetric hydrogenation of N-heteroaromatics and imines. mdpi.com The design of chiral ligands is crucial for achieving high enantioselectivity in these reductions. Similarly, asymmetric transfer hydrogenation, which uses hydrogen sources like formic acid or isopropanol, relies heavily on both transition-metal and organocatalytic systems featuring chiral ligands to facilitate the stereoselective reduction of C=N bonds. mdpi.com The development of novel chiral ionic-liquid-supported ligands, which can include piperidine-based structures, is an active area of research aimed at improving catalyst recovery and recycling in these asymmetric transformations. mdpi.com
Scaffold Design in the Fundamental Study of Enzyme Inhibition (Academic Perspective)
From an academic standpoint, the piperidine ring serves as a fundamental scaffold in medicinal chemistry for the design of enzyme inhibitors. Its three-dimensional structure and ability to be substituted at various positions allow for the precise orientation of functional groups to interact with the active site of a target enzyme.
The 1-(piperidin-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a related structure, has been utilized in the design of inhibitors for the NLRP3 inflammasome. nih.gov By employing a pharmacophore-hybridization strategy, researchers have designed and synthesized derivatives that can inhibit NLRP3-dependent pyroptosis and IL-1β release. nih.gov Computational simulations and molecular docking studies are often used in conjunction with synthesis and biological testing to understand the binding modes of these piperidine-containing scaffolds within the enzyme's active site. nih.govnih.gov This combined approach helps to elucidate the mechanism of inhibition and guides the design of more potent and selective inhibitors. nih.gov Such fundamental studies on how piperidine-based scaffolds interact with biological targets are crucial for the rational design of new therapeutic agents. mdpi.com
Structure-Activity Relationship (SAR) Studies for Monoamine Oxidase (MAO) Inhibitory Activity
The piperidine nucleus is a versatile and privileged scaffold in medicinal chemistry, recognized for its presence in numerous compounds with significant biological activities. semanticscholar.org Among these, its role in the design of Monoamine Oxidase (MAO) inhibitors is of particular interest for the treatment of neurodegenerative diseases. semanticscholar.orgmdpi.com MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and adrenaline. semanticscholar.org Their inhibition can help manage conditions such as Parkinson's disease and depression. mdpi.com
While direct SAR studies on this compound are not extensively documented, the analysis of related piperidine derivatives provides valuable insights. The natural product Piperine (B192125), which contains a piperidine ring, has been identified as a potent MAO inhibitor. semanticscholar.org Research on piperine analogs has revealed several key structural features that influence inhibitory activity and selectivity for the two MAO isoforms, MAO-A and MAO-B.
Key SAR findings for piperidine-based MAO inhibitors include:
Substitution on the Piperidine Ring: The introduction of small amino functional groups or a 4-methyl substitution on the piperidine ring can lead to compounds with higher inhibitory activity, particularly for MAO-B. semanticscholar.org
Nature of the Linker: The linkage between the piperidine ring and other aromatic moieties is crucial. For instance, converting an amide linkage to a thioamide drastically reduces inhibitory activity. semanticscholar.org
N-Substitution: The substituent on the piperidine nitrogen plays a role in potency. In some series, N-propyl and N-diethyl groups were found to be potent derivatives. semanticscholar.org
The structure of this compound features a secondary amine within the piperidine ring and a primary alcohol on the ethyl substituent at the 2-position. These functional groups offer sites for chemical modification to explore SAR. The hydroxyl group could be a key point for forming hydrogen bonds within the enzyme's active site, and its stereochemistry could influence binding affinity and selectivity. Further derivatization of the nitrogen atom or the hydroxyl group could lead to the development of novel and selective MAO inhibitors.
Principles of Dihydrofolate Reductase (DHFR) Inhibition by Piperidine Derivatives
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov This product is essential for the synthesis of nucleotides and certain amino acids, making DHFR a vital target for therapies against cancer and various infectious diseases. wikipedia.orgnih.gov DHFR inhibitors work by blocking this pathway, thereby preventing the proliferation of rapidly dividing cells, such as cancer cells and bacteria. wikipedia.org
The development of DHFR inhibitors has led to the identification of numerous heterocyclic scaffolds that can effectively bind to the enzyme's active site. nih.govresearchgate.net While classical inhibitors like methotrexate (B535133) are structural analogs of the natural substrate, non-classical inhibitors often feature different core structures. wikipedia.org A recurring motif in many potent non-classical DHFR inhibitors is the substituted 2,4-diamino pyrimidine. nih.govresearchgate.net
Although specific studies detailing the DHFR inhibitory activity of this compound are limited, the principles of inhibitor design suggest that piperidine and other heterocyclic moieties can be incorporated into potential DHFR inhibitors. nih.gov The piperidine ring can serve as a scaffold to correctly orient other functional groups for optimal interaction with the enzyme's active site.
The key principles for DHFR inhibition involve:
Active Site Binding: Inhibitors must bind with high affinity to the active site of DHFR, competing with the endogenous substrate, dihydrofolate. wikipedia.org
Hydrogen Bonding: Interactions with key amino acid residues, often through hydrogen bonds, are critical for potent inhibition.
Selectivity: For antimicrobial applications, inhibitors must be selective for the bacterial or parasitic DHFR over the human enzyme to minimize host toxicity. wikipedia.org
The this compound structure, with its nitrogen and oxygen atoms, possesses hydrogen bond donor and acceptor capabilities. This feature makes it a plausible fragment for incorporation into larger molecules designed to target the DHFR active site. Synthetic efforts could focus on attaching this piperidine derivative to known DHFR-binding fragments, such as diaminopyrimidine or quinazoline (B50416) nuclei, to explore new chemical space for novel DHFR inhibitors. nih.gov
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitor Scaffold Development
Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain and alleviating cognitive decline. nih.gov The piperidine ring is a cornerstone scaffold in the design of many AChE inhibitors, most notably in the structure of Donepezil, a widely prescribed anti-Alzheimer's drug. nih.govnih.gov
The development of cholinesterase inhibitors often involves designing molecules that can interact with specific sites within the enzyme's gorge-like active site. The piperidine moiety is valued for its ability to serve as a central scaffold, providing a rigid framework to which other functional groups can be attached to optimize interactions with the enzyme. mdpi.com
SAR studies on various piperidine-based AChE inhibitors have highlighted several important factors:
Interaction with the Catalytic and Peripheral Sites: Effective inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The piperidine scaffold can be functionalized to bridge these two sites.
Hydrophobic and Aromatic Interactions: Many potent inhibitors incorporate aromatic rings that engage in π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the active site.
Hydrogen Bonding: The ability to form hydrogen bonds with amino acid residues in the active site contributes to binding affinity.
This compound contains a piperidine core and a hydroxyl group, both of which are relevant features for cholinesterase inhibitor design. The piperidine can act as the central scaffold, while the hydroxyl group can be a key hydrogen bonding element. The secondary amine of the piperidine ring also offers a point for further chemical elaboration, allowing for the introduction of benzyl, benzoyl, or other groups known to enhance AChE inhibitory activity. mdpi.comnih.gov The development of dual-target inhibitors, which also modulate other targets like the serotonin transporter, is an emerging area where functionalized piperidine scaffolds are being actively explored. mdpi.com
Glutaminase (B10826351) (GLS1) Inhibitor Design and Structure-Activity Correlations
Glutaminase 1 (GLS1) has emerged as a significant target in cancer therapy due to its critical role in the metabolic reprogramming of tumor cells. nih.govresearchgate.net GLS1 catalyzes the conversion of glutamine to glutamate (B1630785), a process essential for the rapid growth and proliferation of many cancer cells. acs.org Consequently, the design of potent and selective GLS1 inhibitors is an area of intense research.
Recent studies have identified analogs of this compound as promising GLS1 inhibitors. Specifically, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol derivatives have been synthesized and evaluated as selective, allosteric GLS1 inhibitors. nih.govresearchgate.net These compounds have demonstrated significant antineoplastic activity. researchgate.net
The structure-activity relationship studies of these analogs provide critical insights into the role of the piperidine-ethanol moiety:
Piperidine Core: The piperidine ring serves as a central scaffold, connecting the 1,3,4-thiadiazole (B1197879) moiety with the ethanol side chain. Its conformation and substitution pattern are crucial for fitting into the allosteric binding site of GLS1.
Ethan-1-ol Side Chain: The hydroxyl group on the ethyl side chain is important for the compound's properties. Investigations have shown that these ethan-1-ol analogs exhibit superior pharmacokinetic properties and enhanced antitumor activities. researchgate.net The hydroxyl group can form key interactions within the binding pocket and also improves the hydrophilic character of the molecule.
Thiadiazole Moiety: The N-substitution on the piperidine ring with a 1,3,4-thiadiazole group, which is further substituted, is essential for potent GLS1 inhibition. Modifications on this part of the molecule have led to compounds with nanomolar inhibitory concentrations. nih.gov
One of the most potent compounds from this series, compound 24y , demonstrated an IC₅₀ value of 68 nM for GLS1 and over 220-fold selectivity against GLS2. nih.gov This compound showed significant tumor growth inhibition in xenograft models. nih.govresearchgate.net The mechanism of action involves the upregulation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net These findings underscore the importance of the piperidine-ethanol scaffold in the design of effective GLS1 inhibitors.
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. GLS2) | Antitumor Activity (TGI %) |
| 24y | GLS1 | 68 | >220-fold | 40.9% (A549), 42.0% (HCT116) nih.gov |
Data sourced from studies on 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs.
Application as Precursors for Pharmacologically Relevant Scaffolds
The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products. researchgate.net Consequently, functionalized piperidines like this compound are highly valuable as precursors and building blocks in the synthesis of more complex and pharmacologically active molecules. The presence of multiple reactive sites—a secondary amine within the ring and a primary alcohol on the side chain—allows for diverse and selective chemical modifications.
The utility of this compound as a precursor stems from its ability to be elaborated into a variety of scaffolds:
N-Functionalization: The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation. This allows for the introduction of a wide range of substituents, which is a common strategy in drug discovery to modulate a compound's potency, selectivity, and pharmacokinetic properties. For example, attaching the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a known NLRP3 inhibitor component, represents a potential synthetic route. nih.gov
O-Functionalization: The primary alcohol of the ethan-1-ol side chain can be transformed through oxidation, esterification, or etherification. These modifications can alter the compound's polarity and its ability to act as a hydrogen bond donor, which can be critical for interaction with biological targets.
This dual functionality makes this compound a versatile intermediate for creating libraries of compounds for screening against various therapeutic targets. Its piperidine core is a proven scaffold for ligands targeting the central nervous system (CNS), and its functional handles allow for the synthesis of derivatives aimed at enzymes and receptors. The synthesis of substituted piperidines remains a significant focus in modern organic chemistry, with continuous development of new methods for their construction and functionalization.
Future Research Directions and Emerging Methodologies
Development of Novel Green and Sustainable Synthetic Methodologies for Piperidine (B6355638) Derivatization
The principles of green chemistry are increasingly influencing the synthesis of piperidine derivatives, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient processes. rsc.orgajchem-a.com Recent advancements have highlighted several promising green strategies applicable to piperidine synthesis.
One notable approach involves multicomponent reactions (MCRs) which offer high atom economy by combining three or more reactants in a single step to form a complex product. ajchem-a.com The use of environmentally benign solvents, particularly water, is a key focus in the green synthesis of piperidines. ajchem-a.com Catalyst-free and solvent-free reaction conditions are also being explored to further enhance the eco-friendliness of these synthetic routes. ucd.ieacgpubs.org For instance, a one-pot, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxylic acid in water under reflux provides an efficient and environmentally benign route to functionalized piperidines. ajchem-a.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org While specific examples for the synthesis of 1-(Piperidin-2-yl)ethan-1-ol using these methods are not yet prevalent in the literature, these green methodologies represent a significant future direction for its synthesis and the derivatization of other piperidine compounds.
| Methodology | Catalyst/Solvent | Key Features | Potential Applicability to this compound Synthesis | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | Immobilized Lipase | High atom economy, reusable biocatalyst. | Could be adapted for a one-pot synthesis of a precursor to this compound. | rsc.org |
| Aqueous Synthesis | Water | Environmentally benign solvent, often catalyst-free. | Aqueous phase synthesis could be explored for the final reduction or cyclization step. | ajchem-a.com |
| Microwave-Assisted Synthesis | Solvent-free or green solvents | Rapid reaction times, improved yields. | Could accelerate key bond-forming reactions in the synthetic pathway. | rsc.org |
| Photocatalytic Cyclization | Eosin Y/Visible Light | Mild reaction conditions, high diastereoselectivity. | Could be employed for the stereoselective synthesis of the piperidine ring. | researchgate.net |
Integration of Advanced Computational Approaches for Rational Design and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry. tandfonline.com For piperidine derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being utilized for the rational design of new compounds with desired biological activities. nih.govnih.govresearchgate.netresearchgate.net
QSAR models can predict the biological activity of novel piperidine derivatives based on their structural features, guiding the synthesis of more potent and selective compounds. nih.gov Molecular docking studies help to visualize and understand the interactions between piperidine-based ligands and their biological targets, such as enzymes or receptors. rsc.orgnih.gov This information is crucial for the structure-based design of new therapeutic agents. nih.gov
Furthermore, computational methods can be used to predict the stereochemical outcome of asymmetric reactions, aiding in the selection of appropriate catalysts and reaction conditions for the synthesis of specific stereoisomers of compounds like this compound. researchgate.net Density Functional Theory (DFT) calculations, for instance, can provide insights into reaction mechanisms and transition states, facilitating the development of more efficient and selective synthetic methods. researchgate.net
Exploration of Novel Catalytic Systems for Enantioselective and Diastereoselective Synthesis
The stereochemistry of 2-substituted piperidines is critical for their biological activity. Consequently, the development of novel catalytic systems for the enantioselective and diastereoselective synthesis of these compounds is a major area of research. researchgate.net
Various catalytic approaches have been successfully employed for the synthesis of enantioenriched 2-substituted piperidines, including asymmetric hydrogenation, asymmetric synthesis using chiral auxiliaries, kinetic resolution, and chiral pool synthesis. researchgate.net Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has proven to be a highly effective method for obtaining α-aryl and α-heteroaryl piperidines with high enantioselectivity. researchgate.netnih.gov
Organocatalysis has also emerged as a powerful strategy for the asymmetric synthesis of piperidine derivatives. nih.gov For example, proline-catalyzed biomimetic approaches have been used for the synthesis of piperidine alkaloids. acs.org More recently, a hybrid bio-organocatalytic cascade involving a transaminase has been developed for the synthesis of 2-substituted piperidines. rsc.org The development of new and more efficient catalytic systems will be crucial for the practical and scalable synthesis of enantiopure this compound and other chiral piperidine derivatives.
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Iridium(I) with P,N-ligand | Asymmetric Hydrogenation | High enantioselectivity for 2-substituted pyridinium salts. | nih.gov |
| Palladium with SPINOL-derived phosphoramidate | Enantioselective aza-Heck Cyclization | Provides access to challenging N-heterocycles. | researchgate.net |
| Transaminase and Organocatalyst | Hybrid Bio-organocatalytic Cascade | Combines the selectivity of biocatalysis with the versatility of organocatalysis. | rsc.org |
| Visible-light photocatalysis with Eosin Y | Radical Silylative Cyclization | Mild conditions, high diastereoselectivity for polysubstituted piperidines. | researchgate.net |
Bio-inspired Synthetic Routes and Biosynthetic Pathway Elucidation of Piperidine Alkaloids
Nature provides a rich source of complex and biologically active piperidine alkaloids. mdpi.comnih.govresearchgate.net Understanding the biosynthetic pathways of these natural products can inspire the development of novel and efficient synthetic strategies. researchgate.netbiorxiv.orgresearchgate.netresearchgate.netnih.gov The biosynthesis of many piperidine alkaloids originates from L-lysine, which undergoes a series of enzymatic transformations to form the piperidine ring. imperial.ac.uk
Bio-inspired synthetic approaches aim to mimic these natural processes in the laboratory. mdpi.comnih.gov For example, the key intermediate in the biosynthesis of many piperidine alkaloids, Δ¹-piperideine, can be generated in situ and used in subsequent stereoselective transformations. acs.org Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. chemistryviews.org Transaminases, for instance, can be used for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones with high enantiomeric excess. acs.org The elucidation of new biosynthetic pathways and the discovery of novel enzymes will continue to fuel the development of innovative bio-inspired and biocatalytic routes to piperidine derivatives like this compound.
Material Science Applications and Functionalized Polymeric Systems Incorporating Piperidine Derivatives
While the primary focus on piperidine derivatives has been in the pharmaceutical arena, their unique structural and chemical properties are also being explored in the field of material science. ijnrd.org The incorporation of piperidine moieties into polymeric structures can impart desirable properties to the resulting materials. nih.gov
For example, piperidine-based cations have been used to functionalize polystyrene to create highly alkali-stable anion-exchange membranes for fuel cell applications. acs.org The presence of the piperidine ring can enhance the thermal stability and ionic conductivity of these membranes. Polymers containing piperidine carboxamide have been investigated as kinetic hydrate (B1144303) inhibitors, which are important for preventing the formation of gas hydrates in oil and gas pipelines. acs.org
Furthermore, piperazine, a related six-membered nitrogen-containing heterocycle, has been incorporated into polymers for antimicrobial applications. rsc.orgresearchgate.net The development of novel polymers functionalized with piperidine derivatives, potentially including structures related to this compound, could lead to new materials with applications in areas such as drug delivery, coatings, and advanced separation technologies. nih.gov
Q & A
Basic Question: What are the most reliable methods for synthesizing enantiomerically pure 1-(Piperidin-2-yl)ethan-1-ol?
Answer:
Enantioselective synthesis of this compound can be achieved via catalytic hydrogenation using chiral catalysts. For example, (1R)-configured analogs of similar piperidine alcohols (e.g., (1R)-1-(2,4-dimethylphenyl)ethan-1-ol) are synthesized using palladium-based catalysts with chiral ligands like BINAP, achieving >95% enantiomeric excess under optimized conditions (5–10 atm H₂, 50–80°C) . For scalability, continuous-flow hydrogenation systems are recommended to enhance yield and reduce side reactions. Characterization of enantiopurity should involve chiral HPLC or polarimetry, referencing NIST-standardized data for validation .
Category: Basic (Synthetic Methodology)
Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Answer:
Discrepancies in solubility data often arise from variations in measurement protocols (e.g., temperature, purity of solvents). For this compound, polar solvents like water show moderate solubility (≈50 mg/mL at 25°C), while organic solvents like dichloromethane exhibit higher solubility (>200 mg/mL) . To reconcile conflicting reports:
Standardize conditions : Use USP-grade solvents and controlled temperature (±0.5°C).
Validate purity : Confirm compound integrity via GC-MS or NMR prior to testing.
Reference authoritative datasets : Cross-check with NIST Chemistry WebBook entries for thermodynamic consistency .
Category: Advanced (Data Analysis/Validation)
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
- Emergency procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Category: Basic (Safety/Handling)
Advanced Question: How does the stereochemistry of this compound influence its activity in enzyme inhibition studies?
Answer:
The (S)-enantiomer of this compound has demonstrated enhanced binding affinity to glutaminase 1 (GLS1) in cancer therapeutics research. Molecular docking studies reveal that the hydroxyl group’s spatial orientation in the (S)-form facilitates hydrogen bonding with Thr456 and Asn387 residues in GLS1’s active site, reducing catalytic activity by 70% compared to the (R)-enantiomer . For validation, use circular dichroism (CD) spectroscopy to confirm stereochemistry and in vitro enzymatic assays (e.g., NADH-coupled detection) to quantify inhibition .
Category: Advanced (Mechanistic Studies)
Basic Question: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR are critical for structural elucidation. Key signals include δ 1.45–1.70 ppm (piperidine protons) and δ 3.65 ppm (hydroxyl-bearing CH₂) .
- FTIR : Confirm hydroxyl (≈3350 cm⁻¹) and piperidine ring (≈2800 cm⁻¹ C-H stretch) functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 144.2 .
Category: Basic (Characterization)
Advanced Question: What strategies mitigate racemization during the synthesis of this compound derivatives?
Answer:
Racemization risks arise under acidic/basic conditions or high temperatures. Mitigation approaches include:
Low-temperature reactions : Perform alkylation or acylation steps at ≤0°C.
Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during synthetic steps .
Chiral auxiliaries : Employ Evans’ oxazolidinones to stabilize the stereocenter . Post-synthesis, monitor enantiopurity via chiral HPLC with cellulose-based columns .
Category: Advanced (Synthetic Optimization)
Advanced Question: How can researchers address low yields in cross-coupling reactions involving this compound?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimize using:
- Catalyst systems : Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings, which tolerate bulky piperidine groups .
- Solvent selection : DMF or THF improves solubility of aromatic intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) and minimizes decomposition .
Category: Advanced (Reaction Engineering)
Basic Question: What are the recommended storage conditions for this compound to ensure long-term stability?
Answer:
Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Desiccants like silica gel should be used to avoid hygroscopic degradation . Periodically assess purity via TLC (hexane:ethyl acetate = 3:1, Rf ≈0.4) .
Category: Basic (Storage/Stability)
Advanced Question: What computational methods predict the pharmacokinetic properties of this compound derivatives?
Answer:
Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate logP (≈1.2), aqueous solubility (≈−2.1 logS), and CYP450 inhibition profiles. Molecular dynamics simulations (e.g., GROMACS) can model blood-brain barrier permeability, critical for CNS-targeting derivatives . Validate predictions with in vivo murine models for AUC and clearance rates.
Category: Advanced (Computational Modeling)
Advanced Question: How do structural modifications of this compound enhance its selectivity as a kinase inhibitor?
Answer:
Introducing pyridine or pyrazolo[3,4-d]pyrimidine moieties (e.g., Dinaciclib derivatives) improves selectivity for CDK2/5 over off-target kinases. Key modifications include:
- Alkyl chain elongation : Enhances hydrophobic interactions with kinase pockets.
- Heterocyclic substitutions : Pyridinyl groups increase hydrogen bonding with Lys89 in CDK2 .
Evaluate selectivity via kinase profiling panels (e.g., Eurofins DiscoverX) and co-crystallization studies to confirm binding modes .
Category: Advanced (Drug Design)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
